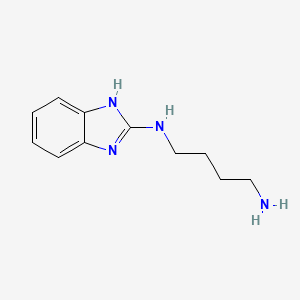

4-(Benzimidazol-2-ylamino)-1-aminobutane

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H16N4 |

|---|---|

Molecular Weight |

204.27 g/mol |

IUPAC Name |

N'-(1H-benzimidazol-2-yl)butane-1,4-diamine |

InChI |

InChI=1S/C11H16N4/c12-7-3-4-8-13-11-14-9-5-1-2-6-10(9)15-11/h1-2,5-6H,3-4,7-8,12H2,(H2,13,14,15) |

InChI Key |

GYDREHLMEHZRFH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)NCCCCN |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 4 Benzimidazol 2 Ylamino 1 Aminobutane

Established Synthetic Pathways for Benzimidazole-Aminoalkane Architectures

The synthesis of benzimidazole-aminoalkane structures is a well-documented area of organic chemistry, relying on robust and versatile reactions. These established pathways typically involve the systematic construction of the benzimidazole (B57391) core followed by the introduction of the functionalized side chain.

Strategies for Benzimidazole Core Formation and Functionalization

The foundational step in synthesizing the target compound is the formation of the benzimidazole ring system. The most prevalent and classic method is the condensation reaction of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative. wikipedia.orgnih.govorientjchem.org This reaction, often carried out under acidic conditions and high temperatures, efficiently yields the bicyclic benzimidazole structure. scispace.comresearchgate.net

Common strategies for benzimidazole core synthesis include:

Phillips-Ladenburg Condensation: This involves the reaction of o-phenylenediamine with carboxylic acids under dehydrating conditions, often using strong acids like polyphosphoric acid or hydrochloric acid. scispace.com

Condensation with Aldehydes: o-Phenylenediamines can be condensed with aldehydes in the presence of an oxidizing agent to form 2-substituted benzimidazoles. scispace.comorganic-chemistry.org

Reaction with Other Carboxylic Acid Derivatives: Anhydrides, esters, nitriles, and orthoesters can also be used in place of carboxylic acids for the cyclization reaction. scispace.comnih.gov

Functionalization of the benzimidazole core can be achieved either by using substituted o-phenylenediamines as starting materials or by post-synthesis modification of the benzimidazole ring.

Introduction of the Aminoalkane Moiety via Amidation or Amination

Once the benzimidazole core, typically a 2-aminobenzimidazole (B67599), is synthesized, the next crucial step is the introduction of the 1-amino-4-butyl side chain. This is generally accomplished through amination or amidation reactions.

A common precursor for this step is 2-aminobenzimidazole, which can be synthesized by reacting o-phenylenediamine with cyanamide (B42294) or a related reagent. longdom.orgresearchgate.net The amino group at the 2-position then serves as a nucleophile to attach the side chain.

Key methods for introducing the aminoalkane moiety include:

Nucleophilic Substitution: Reacting 2-aminobenzimidazole with a bifunctional alkane, such as 1-bromo-4-chlorobutane (B103958) or a similar haloalkane, where one end reacts with the amino group. The other halogen can then be converted to an amine.

Reductive Amination: A carbonyl-containing butane (B89635) derivative can be reacted with the 2-aminobenzimidazole under reductive conditions to form the desired linkage.

Amidation followed by Reduction: A dicarboxylic acid derivative can be used to first form an amide bond, which is subsequently reduced to the amine.

A specific method for preparing 2-aminoalkyl substituted benzimidazoles involves the use of o-phenylenediamine and an α-amino acid as the primary raw materials, catalyzed by a mixed acid of phosphoric acid and polyphosphoric acid in a high boiling point solvent. google.com

Multi-Step Synthesis Approaches and Optimization

A general multi-step approach can be summarized as follows:

Formation of the Benzimidazole Precursor: Synthesis of a 2-functionalized benzimidazole, such as 2-chlorobenzimidazole (B1347102) or 2-aminobenzimidazole, from o-phenylenediamine.

Side Chain Attachment: C-N bond formation to link the butane chain to the 2-position of the benzimidazole. This often involves protecting the terminal amino group of the butane moiety.

Deprotection: Removal of the protecting group from the terminal amine to yield the final product.

Optimization of these synthetic routes often focuses on improving yields, reducing reaction times, and simplifying purification procedures. This can involve screening different catalysts, solvents, and reaction temperatures for each step. For instance, the use of milder reagents and Lewis acids has been shown to improve both the yield and purity of the initial benzimidazole formation. scispace.com

Advanced Synthetic Techniques Applicable to Benzimidazole Derivatives

To overcome some of the limitations of traditional synthetic methods, such as long reaction times and harsh conditions, advanced techniques have been developed and applied to the synthesis of benzimidazole derivatives.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. arkat-usa.org In the context of benzimidazole synthesis, microwave irradiation has been shown to significantly reduce reaction times and improve yields. organic-chemistry.orgbenthamdirect.comnih.gov

Key Advantages of Microwave-Assisted Synthesis:

Rapid Reaction Times: Reactions that might take hours under conventional heating can often be completed in minutes. arkat-usa.orgbenthamdirect.com

Higher Yields: The efficient and uniform heating provided by microwaves can lead to higher product yields and fewer side products. arkat-usa.orgbenthamdirect.com

Greener Chemistry: This method can often be performed with less solvent or even under solvent-free conditions, making it more environmentally friendly. tandfonline.com

The table below summarizes a comparison between conventional and microwave-assisted synthesis for certain benzimidazole derivatives.

| Synthesis Method | Reaction Time | Yield (%) | Reference |

| Conventional Heating | Several hours | Varies (often lower) | nih.gov |

| Microwave Irradiation | 5-15 minutes | 94-98% | benthamdirect.com |

This is an interactive data table. The data is illustrative and based on reported advantages of microwave synthesis.

Catalyst-Mediated Coupling Reactions

Modern organic synthesis heavily relies on catalyst-mediated coupling reactions to form carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. For the functionalization of benzimidazoles, these reactions are particularly valuable. researchgate.net

Prominent Catalyst-Mediated Reactions:

Palladium-Catalyzed Cross-Coupling: Reactions like the Buchwald-Hartwig amination are instrumental for forming C-N bonds, which can be applied to attach the aminoalkane side chain to the benzimidazole core.

Copper-Catalyzed Reactions: Copper catalysts are also widely used for C-N bond formation and can be a more economical alternative to palladium. nih.govrsc.org They are effective in promoting domino reactions for the synthesis of 2-arylaminobenzimidazoles. nih.gov

Rhodium and Nickel Catalysis: These transition metals are also employed for the functionalization of the benzimidazole scaffold, particularly for C-H activation at the C-2 position. researchgate.net

These catalytic methods offer a high degree of control over the reaction and can tolerate a wide range of functional groups, making them highly suitable for the synthesis of complex benzimidazole derivatives. researchgate.net

Stereoselective Synthesis of Chiral 4-(Benzimidazol-2-ylamino)-1-aminobutane Analogues

The introduction of chirality into analogues of this compound can be achieved by introducing stereocenters on the benzimidazole ring, the butane linker, or on substituents attached to these moieties. The development of stereoselective synthetic methods is paramount for accessing enantiomerically pure compounds, as different enantiomers can exhibit distinct biological activities. libretexts.org

The creation of chiral centers in molecules related to the this compound scaffold can be approached through several catalytic asymmetric strategies. These methods aim to directly form the desired stereoisomer with high enantioselectivity, often employing chiral catalysts or auxiliaries.

Asymmetric C-H Functionalization: Modern synthetic methods allow for the direct enantioselective functionalization of C-H bonds. For the benzimidazole core, transition metal catalysts, such as those based on iridium or cobalt, paired with chiral ligands, can facilitate atroposelective C-H activation and annulation processes to create axially chiral benzimidazole derivatives. researchgate.net Similarly, asymmetric C2-functionalization of the benzimidazole ring can be achieved. For instance, the use of chiral iridium or rhodium catalysts can prepare enantioenriched N-allylated benzimidazoles, and intramolecular cyclization of N1-tethered alkenes represents another pathway for enantioselective C2-functionalization. nih.gov

Chiral Auxiliary-Mediated Synthesis: The use of a chiral auxiliary, such as (R)- or (S)-tert-butanesulfinamide, is a well-established method for the stereoselective synthesis of chiral amines. nih.gov This approach can be applied to create a stereocenter on the butane linker. The process typically involves the condensation of the chiral auxiliary with an appropriate aldehyde to form a chiral sulfinyl imine. Subsequent stereoselective addition of a nucleophile, followed by removal of the auxiliary, yields the desired chiral amine with high enantiomeric excess. nih.gov

Catalytic Asymmetric Hydrogenation: If a suitable prochiral precursor containing a double bond in the butane chain can be synthesized, catalytic asymmetric hydrogenation using chiral transition metal catalysts (e.g., Rhodium or Ruthenium complexes with chiral phosphine (B1218219) ligands) could be employed to stereoselectively reduce the double bond and establish one or more stereocenters on the linker.

Enzyme-Catalyzed Reactions: Enzymes are highly chiral molecules that can catalyze reactions with exceptional stereoselectivity. orgosolver.com For example, a transaminase could be used for the asymmetric synthesis of a chiral amino group on the butane linker from a corresponding keto precursor.

A summary of potential enantioselective strategies is presented below.

| Strategy | Target Moiety | Description | Potential Catalyst/Reagent |

| Asymmetric C-H Functionalization | Benzimidazole Ring | Direct, enantioselective introduction of substituents at the C2 position. nih.gov | Chiral Iridium or Rhodium catalysts |

| Chiral Auxiliary-Mediated Synthesis | Butane Linker | Condensation with an aldehyde, stereoselective nucleophilic addition, and deprotection. nih.gov | (R)- or (S)-tert-butanesulfinamide |

| Catalytic Asymmetric Hydrogenation | Butane Linker | Reduction of a prochiral alkene precursor to create stereocenters. | Chiral Rhodium or Ruthenium complexes |

| Enzymatic Reactions | Butane Linker | Asymmetric synthesis of amines from ketones. orgosolver.com | Transaminases |

When a stereoselective synthesis is not feasible or results in a mixture of enantiomers, resolution of the racemate is necessary to isolate the individual, optically pure compounds. irjmets.com Since enantiomers possess identical physical properties like boiling point and solubility, their separation requires converting them into diastereomers, which have different physical properties. libretexts.org

Diastereomeric Salt Formation: This is a classical and widely used method for resolving racemic amines. libretexts.orgpharmaguideline.com The amino groups in this compound are basic and can react with an enantiomerically pure chiral acid to form a mixture of diastereomeric salts. libretexts.org These salts, having different solubilities, can then be separated by fractional crystallization. pharmaguideline.com After separation, the pure enantiomer of the amine can be recovered by neutralizing the salt with a base. libretexts.org

Table of Common Chiral Resolving Agents for Amines

| Chiral Acid |

|---|

| (+)-Tartaric acid |

| (-)-Malic acid |

| (-)-Mandelic acid pharmaguideline.com |

| (+)-Camphor-10-sulfonic acid libretexts.org |

Chiral Chromatography: This technique involves the use of a chiral stationary phase (CSP) in a chromatography column (e.g., HPLC). The racemic mixture is passed through the column, and the two enantiomers interact differently with the CSP, leading to different retention times and enabling their separation.

Enzymatic Resolution: Similar to their use in synthesis, enzymes can be employed for resolution. For example, a lipase (B570770) could selectively acylate one enantiomer in a racemic mixture of a precursor alcohol, allowing for the separation of the acylated product from the unreacted enantiomer. orgosolver.com

General Derivatization Strategies for Expanding the Chemical Space around this compound

Derivatization is a key strategy for systematically modifying the parent structure to optimize its biological activity, physicochemical properties, and pharmacokinetic profile. The this compound scaffold offers multiple sites for such modifications.

The benzimidazole ring is a common target for derivatization due to its synthetic accessibility and the significant impact of substituents on biological activity. mdpi.comsrrjournals.com

Substitution at the C2-Position: While the C2 position is occupied by the aminobutane chain, modifications to the exocyclic nitrogen can be envisioned.

Substitution at the N1-Position: The N1-H of the benzimidazole ring can be readily alkylated or arylated. For instance, introducing a 1-benzyl substituent has been shown to enhance the activity of some benzimidazole derivatives. srrjournals.com

Substitution on the Benzene (B151609) Moiety: The benzene part of the benzimidazole ring (positions 4, 5, 6, and 7) can be substituted with a variety of functional groups. This is typically achieved by starting the synthesis with a correspondingly substituted o-phenylenediamine. rsc.org Common substituents include halogens, alkyl, alkoxy, nitro, and amino groups, which can modulate the electronic properties and steric profile of the molecule. nih.govmdpi.com

Examples of Benzimidazole Ring Substitutions

| Position | Substituent Type | Potential Effect |

|---|---|---|

| N1 | Alkyl (e.g., Benzyl) | Increased lipophilicity, potential for enhanced activity. srrjournals.com |

| C5/C6 | Electron-donating (e.g., -OCH3) | Modulates electronic properties. |

| C5/C6 | Electron-withdrawing (e.g., -Cl, -NO2) | Modulates electronic properties, can improve cytotoxic activity. srrjournals.com |

The flexibility and functionality of the butane linker and its terminal amino group provide further opportunities for derivatization.

Linker Modification: The length and rigidity of the four-carbon chain can be altered. This could involve synthesizing analogues with shorter (e.g., propane) or longer (e.g., pentane) alkyl chains. Introducing rigidity could be achieved by incorporating cyclic structures like cyclopropane (B1198618) or by introducing double or triple bonds. Such changes can significantly affect the spatial orientation of the terminal amino group relative to the benzimidazole core.

Terminal Amino Group Derivatization: The primary terminal amino group is a highly reactive site for a multitude of chemical transformations. nih.gov These modifications can alter the charge, polarity, and hydrogen-bonding capacity of the molecule. Common derivatization reactions include:

Acylation: Reaction with acid chlorides or anhydrides to form amides. iu.edu

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

Alkylation/Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines. nih.gov

Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates.

Molecular hybridization is a drug design strategy that involves covalently linking two or more pharmacophoric moieties to create a single hybrid molecule with a potentially enhanced or multi-target biological profile. nih.govdaneshyari.com The benzimidazole scaffold is a "privileged structure" frequently used in this approach due to its ability to bind to numerous biological targets. daneshyari.com

Integration with Anti-inflammatory Pharmacophores: The benzimidazole scaffold can be combined with structural elements known to inhibit inflammatory targets. For example, a hybrid molecule could be designed by linking the this compound scaffold to a phthalimide (B116566) subunit, a known pharmacophore for TNF-α inhibition. nih.govdaneshyari.com

Combination with Anticancer Moieties: Hybrid molecules can be created by coupling the benzimidazole core with other heterocyclic systems known for their anticancer activity, such as pyrazole (B372694) or 1,4-naphthoquinone. nih.govmdpi.com This strategy aims to develop agents that can interact with multiple targets involved in cancer progression.

Coupling with Triazoles: The 1,2,3-triazole ring is another popular pharmacophore in drug design. Hybrids incorporating both benzimidazole and triazole motifs have been synthesized, often via copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, to explore new therapeutic possibilities. mdpi.com

Examples of Hybrid Molecule Strategies

| Scaffold 1 | Scaffold 2 | Potential Therapeutic Area | Rationale |

|---|---|---|---|

| Benzimidazole | Phthalimide | Anti-inflammatory nih.govdaneshyari.com | Combines pharmacophores for COX/LOX and TNF-α inhibition. |

| Benzimidazole | Pyrazole | Anti-inflammatory, Anticancer nih.gov | Integrates two biologically potent heterocyclic systems. |

By systematically applying these synthetic and derivatization strategies, researchers can generate extensive libraries of this compound analogues for biological screening, leading to the discovery of novel compounds with significant therapeutic potential.

Analytical Characterization Methodologies for Synthesized Compounds

The comprehensive characterization of newly synthesized compounds is a critical step in chemical research, ensuring the confirmation of the desired molecular structure and the assessment of its purity. For this compound and its derivatives, a combination of spectroscopic and chromatographic techniques is employed to achieve a thorough analytical profile.

Spectroscopic Analysis (Nuclear Magnetic Resonance, Mass Spectrometry, Infrared Spectroscopy)

Spectroscopic methods are indispensable for elucidating the molecular structure of this compound and its analogues. Each technique provides unique information about the compound's atomic and molecular properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are utilized to provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum of a compound like this compound would exhibit characteristic signals for the aromatic protons of the benzimidazole ring, the protons of the butyl chain, and the protons of the amino groups. The chemical shifts (δ) are influenced by the electronic environment of each proton. For instance, the aromatic protons are expected to appear in the downfield region (typically δ 7.0-8.0 ppm) due to the deshielding effect of the aromatic ring current. The protons on the butyl chain would appear more upfield, with their chemical shifts varying depending on their proximity to the electron-withdrawing amino and benzimidazole groups. The protons of the primary and secondary amines would appear as broad singlets, and their chemical shifts can be influenced by the solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. The carbon atoms of the benzimidazole ring would resonate at lower field (higher ppm values) compared to the aliphatic carbons of the butyl chain. The C2 carbon of the benzimidazole ring, being attached to two nitrogen atoms, would have a characteristic chemical shift.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| Benzimidazole Aromatic CH | 7.10 - 7.60 (m) | 110.0 - 145.0 |

| Benzimidazole C2 | - | ~155.0 |

| NH (imidazole) | 12.0 - 13.0 (br s) | - |

| NH (amino) | Variable (br s) | - |

| CH₂ (adjacent to NH-benzimidazole) | ~3.40 (t) | ~42.0 |

| CH₂ (internal) | ~1.70 (m) | ~28.0 |

| CH₂ (internal) | ~1.60 (m) | ~30.0 |

| CH₂ (adjacent to NH₂) | ~2.80 (t) | ~40.0 |

| NH₂ | Variable (br s) | - |

Note: These are predicted values based on analogous compounds and may vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the synthesized compound and can also provide information about its structure through fragmentation patterns. researchgate.netnist.gov For this compound, techniques like Electrospray Ionization (ESI) would likely be used. The mass spectrum would show a molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound plus a proton. Fragmentation of the molecular ion can provide valuable structural information, for example, by cleavage of the butyl chain or the bond between the amino group and the benzimidazole ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. researchgate.net The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H bonds of the primary and secondary amines and the imidazole (B134444) ring (typically in the range of 3200-3500 cm⁻¹). openmedicinalchemistryjournal.com Other significant peaks would include C-H stretching vibrations for the aromatic and aliphatic parts of the molecule, C=N stretching of the benzimidazole ring (around 1620-1650 cm⁻¹), and C-N stretching vibrations. openmedicinalchemistryjournal.com

Interactive Data Table: Typical IR Absorption Frequencies for this compound

| Functional Group | Characteristic Absorption Frequency (cm⁻¹) |

| N-H Stretch (amine and imidazole) | 3200 - 3500 (broad) |

| C-H Stretch (aromatic) | 3000 - 3100 |

| C-H Stretch (aliphatic) | 2850 - 2960 |

| C=N Stretch (imidazole ring) | 1620 - 1650 |

| C-N Stretch | 1250 - 1350 |

Purity Determination Methods

Ensuring the purity of a synthesized compound is crucial for its subsequent use. Several methods are employed to assess the purity of this compound and its derivatives.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and accurate technique for determining the purity of a compound and for identifying and quantifying any impurities. nih.gov A suitable HPLC method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. The retention time of the main peak corresponding to the product can be used for identification, and the area of this peak relative to the total area of all peaks provides a measure of its purity. Method validation would be performed to ensure linearity, accuracy, and precision. nih.gov

Elemental Analysis

Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen) in a compound. The experimentally determined percentages are compared with the theoretically calculated values for the proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the compound's identity and purity.

Melting Point Determination

The melting point of a pure crystalline solid is a sharp, well-defined temperature. Impurities tend to depress and broaden the melting point range. Therefore, a sharp melting point is a good indicator of the purity of the synthesized compound.

Thin-Layer Chromatography (TLC)

TLC is a simple and rapid technique used to monitor the progress of a reaction and to assess the purity of the final product. The compound is spotted on a TLC plate and developed in a suitable solvent system. A pure compound should ideally show a single spot. The presence of multiple spots indicates the presence of impurities.

Structure Activity Relationship Sar Studies of 4 Benzimidazol 2 Ylamino 1 Aminobutane and Analogues

Elucidating Key Structural Features for Modulating Biological Activities

The biological activity of benzimidazole (B57391) derivatives is not monolithic; it is a finely tuned outcome of the interplay between different parts of the molecule. The benzimidazole nucleus itself offers multiple sites for substitution (N1, C2, C5, C6), each providing a vector for modifying the compound's electronic and steric properties. nih.govresearchgate.net The linker, in this case, a butane (B89635) chain, dictates the spatial relationship between the core and the terminal functional group, while the nature of that terminal group is often crucial for target interaction.

The benzimidazole core is a pharmacologically significant scaffold, and substitutions at its various positions play a crucial role in determining the biological activity of its derivatives. nih.govindexcopernicus.com SAR studies consistently show that modifications at the N1, C2, C5, and C6 positions can dramatically alter a compound's potency and spectrum of action. nih.gov

N1 Position: Substitution at the N1 position can enhance anti-inflammatory action, with benzyl groups being a notable example. nih.gov The nature and type of substituent at this position are critical in the development of potent drug candidates. nih.gov

C2 Position: The C2 position is integral to the molecule's activity, largely due to the 2-aminobenzimidazole (B67599) moiety's function as a guanidine mimetic. acs.org The amino group at this position is often considered significant for activity; for instance, replacing it with a methylene group has been shown to significantly reduce anti-inflammatory effects. nih.gov The type of substituent at C2 can also influence selectivity. For example, in a series of antimalarial compounds, N¹-1-phenylethanamine and aniline moieties at C2 conferred strong activity. acs.org

C5 and C6 Positions: These positions on the benzene (B151609) ring portion of the core are key targets for modification. The introduction of electron-withdrawing groups, such as fluorine, at the C5 and C6 positions has been shown to improve both potency and metabolic stability in antileishmanial 2-aminobenzimidazoles. nih.gov A study on N-acridin-9-yl-4-benzimidazo-2-ylbenzamides revealed that a nitro group at C5 resulted in pronounced inhibitory activity against certain cyclin-dependent kinases, whereas an amino or methyl group at the same position led to a complete loss of activity. nih.gov This highlights the critical role of the electronic properties of substituents at this position.

The following table summarizes the observed effects of various substituents on the benzimidazole core based on reported research findings.

| Position | Substituent Type | Observed Effect on Biological Activity |

| N1 | Benzyl group | Enhanced anti-inflammatory action. nih.gov |

| C2 | Amino group | Crucial for activity; acts as a guanidine mimetic. nih.govacs.org |

| C2 | N¹-1-phenylethanamine, Aniline | Conferred strong antimalarial activity. acs.org |

| C5/C6 | Fluorine (electron-withdrawing) | Improved potency and metabolic stability. nih.gov |

| C5 | Nitro group | Pronounced CDK-inhibitory activity. nih.gov |

| C5 | Amino or Methyl group | Complete loss of CDK-inhibitory activity. nih.gov |

Studies on related heterocyclic compounds have demonstrated a clear structure-activity relationship between the alkyl chain length and biological efficacy. For instance, in a series of 4,5-disubstituted-2-aminoimidazoles, increasing the length of the alkyl linker was found to correlate with increased antimicrobial activity, with a five-carbon spacer proving to be the most active. researchgate.net Conversely, in other 2-aminobenzimidazole series developed for leishmaniasis, a decrease in the number of linear carbon atoms in the N-alkyl side chain, while sometimes reducing potency, led to an improvement in metabolic stability. nih.gov This suggests a trade-off between chain length, potency, and pharmacokinetic properties that must be optimized for a specific therapeutic goal. The presence of a longer alkyl chain can also impact physical properties, which in turn affects biological interactions. appliedmineralogy.com For certain benzimidazole derivatives, the analgesic effect was found to vary depending on the size of the molecule, implicating the length of attached alkyl chains. nih.gov

The terminal amino group in 4-(Benzimidazol-2-ylamino)-1-aminobutane is a critical feature, contributing significantly to the molecule's physicochemical properties and its ability to interact with biological targets. The basicity of this group allows for the formation of salts and enables ionic interactions, which are often crucial for receptor binding.

The amino group is a potent hydrogen bond donor, a property of great importance for interactions with and between biomolecules. preprints.org This capability allows it to form strong, directional bonds with hydrogen bond acceptors like oxygen or nitrogen atoms found in the active sites of enzymes or receptors. The 2-aminobenzimidazole structure, which includes one of the key amino groups in the parent compound, is recognized for its basic properties (pKa = 7.54) and is frequently employed as a structural mimic for guanidine, a common motif in biologically active molecules. acs.org

Substitution on this terminal amino group can modulate activity. Modifying the terminal group or its substituents can alter the molecule's polarity, size, and hydrogen-bonding capacity, thereby fine-tuning its interaction with a specific biological target.

Stereochemistry can play a definitive role in the biological activity of chiral benzimidazole derivatives. When a molecule and its biological target (like an enzyme or receptor) interact, they form a three-dimensional complex. The precise spatial arrangement of atoms in the drug molecule is often critical for achieving an optimal fit with the binding site.

In the context of 2-aminobenzimidazole analogues, stereoisomerism has been shown to influence potency. For example, in a study of (1H-benzoimidazol-2-yl)-(R)-1,2,3,4-tetrahydronaphthalen-1-ylamine, a notable difference in activity was observed between its enantiomers. The (R)-enantiomer exhibited a 6-fold higher activity compared to the (S)-enantiomer. acs.org Although both enantiomers were still considered potent inhibitors in that particular study, such differences underscore the importance of stereochemistry. This variation in activity between enantiomers suggests that the target binding site has a specific topographical preference, accommodating one stereoisomer more effectively than the other. Therefore, for any chiral analogue of this compound, the evaluation of individual enantiomers is a crucial step in SAR studies to identify the more active stereoisomer.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. scispace.combiointerfaceresearch.com This method attempts to correlate variations in the biological activity of compounds with changes in their molecular properties, which are quantified by molecular descriptors. researchgate.net These descriptors can encode physicochemical, steric, electronic, and structural features of the molecules. nih.gov

The primary goal of QSAR analysis is to develop predictive models that can estimate the activity of new, unsynthesized compounds. scispace.com This predictive capability is highly valuable in drug discovery, as it can help prioritize the synthesis of the most promising candidates, thereby saving time and resources. jmaterenvironsci.com

The development of a QSAR model typically involves several key steps:

Data Collection: A dataset of compounds with known biological activities (e.g., inhibitory concentrations) is compiled.

Descriptor Calculation: A wide range of molecular descriptors is calculated for each compound in the dataset.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR), are used to build a mathematical equation that links the most relevant descriptors to the observed biological activity. researchgate.netnih.gov The dataset is often divided into a training set, used to build the model, and a test set, used to validate its predictive power. jmaterenvironsci.compnrjournal.com

Model Validation: The model's statistical significance and predictive ability are rigorously assessed. A high value for statistical metrics like the coefficient of determination (r²) and cross-validated r² (q²) indicates a robust and predictive model. nih.govpnrjournal.com

For benzimidazole derivatives, QSAR models have been successfully developed to predict various biological activities, including antibacterial and antifungal effects. nih.govpnrjournal.compnrjournal.com For example, a QSAR analysis of 2-amino and 2-methyl-1-substituted benzimidazoles against Pseudomonas aeruginosa resulted in MLR models with excellent predictive capability, showing a very good fit between predicted and experimental values (r² > 0.99). nih.gov Such models can provide deeper insights into the mechanism of drug-receptor interactions and guide the rational design of new, more potent analogues. scispace.com

Identification of Physicochemical Descriptors Correlating with Activity

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in identifying the key physicochemical properties that govern the biological activity of a series of compounds. nih.govbiointerfaceresearch.comwu.ac.th For analogues of this compound, various molecular descriptors have been analyzed to build predictive models that correlate a compound's structure with its inhibitory activity. nih.govbiointerfaceresearch.com These studies provide critical insights into the molecular features essential for potent biological effects.

Several key physicochemical descriptors have been identified as being significantly correlated with the activity of benzimidazole derivatives:

Lipophilicity (LogP): The partition coefficient between octanol and water (logP) is a crucial determinant of activity. A well-defined optimal range of lipophilicity is often observed. For instance, QSAR models for some benzimidazole series have shown that hydrophobicity is a significant factor, as it can influence membrane permeability and interactions with hydrophobic pockets in target enzymes. researchgate.netnih.gov

Topological Polar Surface Area (TPSA): TPSA, which is the sum of the surface areas of polar atoms in a molecule, is a good predictor of a drug's transport properties, including intestinal absorption and blood-brain barrier penetration. researchgate.net For benzimidazole analogues, a lower TPSA can be favorable for cell permeability, although a certain degree of polarity is necessary for target interaction.

Hydrogen Bonding Capabilities: The number of hydrogen bond donors (HBD) and hydrogen bond acceptors (HBA) is critical for specific interactions with biological targets. researchgate.net The amino groups and nitrogen atoms within the this compound scaffold are key sites for such interactions. QSAR studies often reveal that a precise number and arrangement of these groups are required for optimal binding affinity. researchgate.net

Molecular Weight (MW): While increasing molecular size can lead to more potent compounds by increasing van der Waals contacts with the target, it can also negatively impact pharmacokinetic properties. Therefore, an optimal molecular weight is typically sought.

Molecular Shape and Flexibility: Descriptors related to the molecule's three-dimensional shape and the number of rotatable bonds are also important. researchgate.net The flexibility of the aminobutane chain allows it to adopt various conformations to fit into a binding pocket, but excessive flexibility can lead to a loss of entropy upon binding, which is energetically unfavorable. researchgate.net

The following table summarizes key physicochemical descriptors and their typical correlation with the biological activity of benzimidazole analogues.

| Physicochemical Descriptor | Correlation with Activity | Rationale for Influence on Activity |

| Lipophilicity (LogP) | Often parabolic | Influences solubility, membrane permeability, and binding to hydrophobic pockets. researchgate.netnih.gov |

| Topological Polar Surface Area (TPSA) | Generally inverse | Correlates with membrane permeability; lower values often lead to better absorption. researchgate.net |

| Hydrogen Bond Donors (HBD) | Optimal number required | Essential for specific, high-affinity interactions with the target protein. researchgate.net |

| Hydrogen Bond Acceptors (HBA) | Optimal number required | Crucial for forming key hydrogen bonds in the active site. researchgate.net |

| Molecular Weight (MW) | Optimal range | Balances potency with drug-like properties such as solubility and bioavailability. |

| Number of Rotatable Bonds | Optimal number required | Affects conformational flexibility and the entropic cost of binding. researchgate.net |

These QSAR insights are instrumental in guiding the rational design of new, more potent analogues of this compound. nih.gov

Fragment-Based Drug Discovery (FBDD) Insights Applied to the this compound Scaffold

Fragment-based drug discovery (FBDD) is a rational approach to drug design that begins with identifying small chemical fragments that bind weakly to a biological target. tandfonline.comresearchgate.net These fragments are then optimized and linked together or "grown" to produce a lead compound with higher affinity and selectivity. The this compound scaffold is well-suited for a hypothetical FBDD approach. tandfonline.comresearchgate.netnih.gov

The scaffold can be deconstructed into three primary fragments:

The Benzimidazole Core: This bicyclic aromatic system is a "privileged scaffold" in medicinal chemistry, known for its ability to engage in various interactions such as hydrogen bonding, π-π stacking, and hydrophobic interactions with target macromolecules. nih.govnih.govdocumentsdelivered.com In an FBDD context, a library of benzimidazole-like fragments would be screened to identify the optimal core for target recognition.

The 2-Amino Linker: This linker group is not merely a spacer but plays a crucial role in orienting the other two fragments correctly within the binding site. It also provides a hydrogen bond donor and acceptor, which can be critical for affinity.

The 1-Aminobutane Side Chain: This flexible, basic side chain can explore the solvent-exposed regions of a binding site or interact with acidic amino acid residues like aspartate or glutamate through ionic interactions. Screening a library of small amine-containing fragments could identify the ideal vector and length for this side chain to maximize potency.

Ligand Efficiency and Lipophilic Efficiency in Optimizing Compound Design

In the process of optimizing a lead compound, it is crucial to improve potency while maintaining or improving its drug-like properties. Ligand efficiency (LE) and lipophilic efficiency (LipE) are two widely used metrics that help guide this process by assessing the quality of a compound. nih.govsciforschenonline.orgresearchgate.net

Ligand Efficiency (LE) measures the binding affinity of a compound on a per-atom basis. It normalizes potency for the size of the molecule, typically by dividing the binding energy by the number of non-hydrogen atoms (heavy atom count, HAC). wikipedia.org

Formula: LE = (1.4 * pIC50) / HAC

A higher LE indicates a more efficient binder, meaning that each atom in the molecule contributes more effectively to the binding affinity. During lead optimization, a common challenge is that potency increases are often accompanied by an increase in molecular size, which can lead to a decrease in LE and poorer pharmacokinetic properties. nih.gov The goal is to increase potency while keeping the LE value high (a value >0.3 is often considered a good benchmark). sciforschenonline.org

Lipophilic Efficiency (LipE) , also known as Ligand Lipophilicity Efficiency (LLE), evaluates how effectively a compound's lipophilicity is utilized to achieve potency. sciforschenonline.orgresearchgate.net It is calculated by subtracting the logP from the pIC50.

Formula: LipE = pIC50 - logP

High lipophilicity can lead to increased potency through non-specific hydrophobic interactions, but it is also associated with problems like poor solubility, high metabolic clearance, and off-target toxicity. sciforschenonline.orgresearchgate.net A high LipE value (typically >5) is desirable, as it suggests that potency is derived from specific, optimized interactions rather than just hydrophobicity. researchgate.net

The following table provides a hypothetical example of how these metrics could be used to evaluate and prioritize analogues of this compound during a lead optimization campaign.

| Compound | pIC50 | Heavy Atoms | logP | Ligand Efficiency (LE) | Lipophilic Efficiency (LipE) | Assessment |

| Scaffold | 6.0 | 15 | 2.5 | 0.56 | 3.5 | Good starting point with high LE. |

| Analogue A | 7.5 | 22 | 4.0 | 0.48 | 3.5 | Increased potency, but also size and lipophilicity. LE decreased. |

| Analogue B | 7.2 | 18 | 2.8 | 0.56 | 4.4 | Good balance. Maintained LE and improved LipE. |

| Analogue C | 8.0 | 28 | 5.5 | 0.40 | 2.5 | Potent, but very large and lipophilic. Poor efficiency metrics. |

By focusing on optimizing LE and LipE, medicinal chemists can guide the design of compounds that are not only potent but also possess a superior balance of physicochemical properties, increasing the likelihood of developing a successful drug candidate.

Mechanism of Action Moa Research for 4 Benzimidazol 2 Ylamino 1 Aminobutane

Investigation of Cellular and Molecular Pathways Modulated by Benzimidazole (B57391) Derivatives

Benzimidazole derivatives exert their biological effects by engaging with a multitude of cellular targets, including enzymes, receptors, and nucleic acids. researchgate.netnih.gov The specific pathway modulated often depends on the substitutions made to the core benzimidazole structure, which allows for the fine-tuning of their activity. researchgate.net

The capacity of benzimidazole derivatives to inhibit key enzymes is a primary mechanism behind their therapeutic potential. researchgate.net They have been identified as inhibitors of a wide array of enzymes crucial for cell signaling, proliferation, and survival.

Protein Kinases: Many benzimidazole derivatives function as protein kinase inhibitors. nih.gov For instance, certain analogues have been shown to block the activity of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) by inhibiting their tyrosine phosphorylation. nih.gov This action disrupts downstream signaling pathways like PI3K/Akt and MEK/Erk, which are critical for cell proliferation and survival. nih.govmdpi.com Other derivatives act as potent and ATP-competitive inhibitors of Casein Kinase 1 (CK1) isoforms, which are involved in regulating processes like cell cycle progression and apoptosis. nih.gov

Cyclooxygenases (COXs): The anti-inflammatory properties of some benzimidazole compounds are attributed to their ability to inhibit COX enzymes, which are central to the biosynthesis of inflammatory mediators known as prostaglandins. nih.gov A novel series of benzimidazole derivatives demonstrated potent and selective inhibition of microsomal prostaglandin E2 synthase-1 (mPGES-1), a key enzyme in the production of PGE2, with IC50 values in the nanomolar range. nih.gov

Histone Deacetylases (HDACs): Benzimidazole derivatives have also been explored as epigenetic modulators through the inhibition of HDACs. nih.gov HDACs remove acetyl groups from histones, leading to gene silencing; their aberrant expression is linked to malignancies. nih.gov

Other Enzymes: The inhibitory activity of this class of compounds extends to other enzymes as well. They have been reported to inhibit dihydrofolate reductase, topoisomerases, and poly (ADP-ribose) polymerase (PARP). nih.govmdpi.com Additionally, specific derivatives have shown inhibitory effects against α-amylase, acetylcholinesterase (AChE), and glucose-6-phosphate dehydrogenase (G6PD). acs.orgnih.govmdpi.com

| Enzyme Target | Effect | Example Derivative Class / Compound | Observed IC50 / Potency | Reference |

|---|---|---|---|---|

| Protein Kinases (EGFR, HER2) | Inhibition | 2-Aryl Benzimidazoles | Inhibition of tyrosine phosphorylation | nih.gov |

| Protein Kinases (BRAFV600E) | Inhibition | Benzimidazole-based hydrazones | Potent dual EGFR/BRAFV600E inhibition | mdpi.com |

| Casein Kinase 1δ (CK1δ) | Inhibition | Acylaminobenzothiazolocarboxamidobenzimidazoles | IC50 = 1.116 µM (parent compound) | nih.gov |

| mPGES-1 | Inhibition | Benzimidazole Analogues (e.g., AGU654) | IC50 = 0.27 - 7.0 nM | nih.gov |

| Acetylcholinesterase (AChE) | Inhibition | Benzimidazole-triazole derivatives | IC50 = 139.9 ± 5.1 nM | nih.gov |

| α-Amylase | Inhibition | Arylated Benzimidazoles | IC50 = 1.86 ± 0.08 µM | acs.org |

Benzimidazole derivatives can act as antagonists or modulators for various cell surface and nuclear receptors.

Kinase Receptors: As noted, derivatives can inhibit kinase receptors like EGFR and HER2, which are crucial in oncology. nih.gov This inhibition blocks signaling pathways that promote tumorigenesis. nih.gov

G-Protein Coupled Receptors (GPCRs): Certain benzimidazole-4-carboxamides and carboxylates have been synthesized as potent and selective antagonists for the serotonin 5-HT4 receptor, a type of GPCR. nih.gov Some of these compounds exhibit subnanomolar affinity for the 5-HT4 binding site with high selectivity over other serotonin receptors. nih.gov Another study identified a benzimidazole derivative as a potential antagonist for the Corticotropin-Releasing Factor 1 (CRF-1) receptor, which is implicated in stress-related disorders. nih.gov

Nuclear Receptors: Some derivatives function as androgen receptor (AR) antagonists. nih.gov Galeterone, for example, contains a benzimidazole moiety that enhances its antagonist effect against AR, disrupting androgen signaling, which is vital in prostate cancer. nih.gov

| Receptor Target | Interaction Type | Example Derivative Class | Observed Affinity / Potency | Reference |

|---|---|---|---|---|

| Serotonin 5-HT4 Receptor | Antagonist | Benzimidazole-4-carboxamides | Ki = 0.11 - 2.9 nM | nih.gov |

| Corticotropin-Releasing Factor 1 (CRF-1) | Antagonist | Tetrahydropyrimido[1,2-a]benzimidazole | Excellent binding affinity | nih.gov |

| Androgen Receptor (AR) | Antagonist | Steroidal C-17 benzoazoles (Galeterone) | Enhanced antagonist effect | nih.gov |

| EGFR / HER2 | Inhibitor | 2-Aryl Benzimidazoles | Potent inhibition of receptor activity | nih.gov |

The structural resemblance of the benzimidazole ring to purine (B94841) nucleobases facilitates its interaction with nucleic acids. These interactions can occur through several modes, leading to the disruption of DNA replication and transcription. nih.govbiotech-asia.org

DNA Groove Binding: Dicationic benzimidazole derivatives have been shown to bind strongly to the minor groove of DNA, particularly at sequences with four or more consecutive adenine-thymine (A-T) base pairs. nih.gov They exhibit negligible binding to GC-rich DNA or to RNA. nih.gov

DNA Intercalation: Depending on the size and conformation of the compound, some benzimidazole derivatives can insert themselves between the base pairs of the DNA double helix, a process known as intercalation. nih.govnih.gov

Targeting Non-Canonical DNA Structures: Rhenium compounds featuring benzimidazole ligands have demonstrated a strong interaction with G-quadruplex (G4) DNA structures, which are found in the promoter regions of oncogenes. researchgate.net The binding constants reached the order of 10⁶ M⁻¹, indicating a strong and potentially stabilizing interaction. researchgate.net

RNA Interaction: While many derivatives show selectivity for DNA, recent research has explored the covalent binding of electrophilic benzimidazole scaffolds to RNA. acs.org A bis-benzimidazole scaffold, originally identified as a DNA binder, was modified to react selectively with the expanded r(CUG) repeat RNA that causes myotonic dystrophy type 1, highlighting the potential for designing RNA-specific covalent binders. acs.org

Cellular Response Studies to 4-(Benzimidazol-2-ylamino)-1-aminobutane Analogues

The molecular interactions of benzimidazole analogues translate into significant cellular responses, most notably the inhibition of cell growth and the induction of programmed cell death, which are key objectives in anticancer research.

Benzimidazole derivatives have consistently demonstrated potent anti-proliferative activity across various cancer cell lines. waocp.orgnih.govresearchgate.net This effect is often mediated by their ability to induce cell cycle arrest.

Inhibition of Proliferation: Studies have shown that benzimidazole derivatives can inhibit the proliferation of colon (HCT-116) and breast (MCF-7) cancer cells, with some compounds exhibiting IC50 values in the low microgram per milliliter range. waocp.orgnih.gov

Cell Cycle Arrest: The anti-proliferative mechanism frequently involves halting the cell cycle at specific checkpoints. biotech-asia.org One derivative was found to arrest the cell cycle at the G1 phase by inhibiting EGFR/HER2 pathways. nih.gov Other studies have reported that different analogues can cause cell cycle arrest at the G2/M phase. researchgate.net This arrest can be caused by the inhibition of cyclin-dependent kinases (CDKs) or the disruption of microtubule dynamics, which are essential for mitosis. biotech-asia.org

| Benzimidazole Analogue | Cell Line | Cancer Type | Observed IC50 Value (µg/mL) | Reference |

|---|---|---|---|---|

| Benzimidazole 1 | HCT-116 | Colon Cancer | 28.5 ± 2.91 | waocp.orgnih.gov |

| Benzimidazole 1 | MCF-7 | Breast Cancer | 31.2 ± 4.49 | waocp.orgnih.gov |

| Benzimidazole 2 | HCT-116 | Colon Cancer | 16.2 ± 3.85 | waocp.orgnih.gov |

| Benzimidazole 2 | MCF-7 | Breast Cancer | 30.29 ± 6.39 | waocp.orgnih.gov |

| Benzimidazole 4 | HCT-116 | Colon Cancer | 24.08 ± 0.31 | waocp.orgnih.gov |

| Benzimidazole 4 | MCF-7 | Breast Cancer | 8.86 ± 1.10 | waocp.orgnih.gov |

A key mechanism for the anticancer activity of benzimidazole derivatives is their ability to induce apoptosis, or programmed cell death, in cancer cells. biotech-asia.orgspandidos-publications.com

Targeting Bcl-2 Family Proteins: Several novel benzimidazole derivatives have been specifically designed to inhibit the anti-apoptotic protein Bcl-2. nih.govcbu.edu.tr By reducing the levels of Bcl-2 and increasing the expression of pro-apoptotic proteins like Bax, these compounds shift the cellular balance in favor of apoptosis. mdpi.commdpi.com

Mitochondrial-Mediated Pathway: The benzimidazole derivative BMT-1 was shown to induce apoptosis in multiple myeloma cells through a mitochondrial-mediated pathway, which is a common intrinsic apoptotic route. spandidos-publications.com

Death Receptor Pathway: Another mechanism involves the upregulation of death receptors on the cell surface. One 2-aryl benzimidazole derivative was found to potently induce apoptosis by upregulating Death Receptor 5 (DR5) through a c-Jun N-terminal kinase (JNK)-mediated pathway. nih.gov

Other Pathways: Apoptosis can also be triggered by disrupting cellular metabolism. The anthelmintic benzimidazole fenbendazole has been shown to induce apoptosis by activating p53, which in turn inhibits glucose transporters (GLUT) and down-regulates glucose uptake, effectively starving cancer cells. iiarjournals.org The induction of apoptosis is often confirmed by observing an increase in the activity of caspases, which are the executioner enzymes of apoptosis. mdpi.com

The available scientific literature focuses on the broader class of benzimidazole compounds, detailing their general mechanisms of action, such as the inhibition of microtubule polymerization and interference with hemozoin formation. Additionally, general principles and applications of advanced techniques like proteomics, metabolomics, target engagement assays, and chemical biology approaches in drug discovery and mechanism of action studies are well-documented for the benzimidazole class and other compounds.

Molecular Target Identification and Validation for 4 Benzimidazol 2 Ylamino 1 Aminobutane

Experimental Target Validation Methodologies

Once putative targets are identified, experimental validation is crucial to confirm a direct and meaningful interaction.

Biochemical and Biophysical Assays (e.g., SPR, ITC, DSF)Biochemical and biophysical assays provide quantitative data on the binding affinity and kinetics of a drug-target interaction.

Surface Plasmon Resonance (SPR) measures binding events in real-time by detecting changes in the refractive index on a sensor chip where a target protein is immobilized. nih.govnih.gov

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction. wur.nl

Differential Scanning Fluorimetry (DSF) , or Thermal Shift Assay, assesses the ability of a compound to stabilize a protein against thermal denaturation. nih.gov

No studies reporting the use of SPR, ITC, or DSF to characterize the interaction of 4-(Benzimidazol-2-ylamino)-1-aminobutane with any specific protein target could be located.

Cellular Thermal Shift Assay (CETSA)

The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique used to monitor the engagement of a ligand with its target protein within a cellular environment. The principle of CETSA is based on the ligand-induced thermal stabilization of the target protein. When a small molecule, such as this compound, binds to its protein target, it generally increases the protein's resistance to heat-induced denaturation. This stabilization can be quantified and used to confirm target engagement and to determine the affinity of the interaction in a physiologically relevant setting.

As of the current date, specific studies employing CETSA to identify or validate the molecular targets of this compound have not been reported in publicly accessible scientific literature. However, the application of CETSA for this purpose would involve a series of systematic steps. Initially, cells expressing the putative target protein would be treated with this compound. These cells, along with untreated control cells, would then be subjected to a temperature gradient. Following heating, the cells are lysed, and the soluble protein fraction is separated from the aggregated, denatured proteins. The amount of the target protein remaining in the soluble fraction at each temperature is then quantified, typically by methods such as Western blotting or mass spectrometry.

A successful CETSA experiment would demonstrate a shift in the melting curve of the target protein to a higher temperature in the presence of this compound, indicating a direct binding interaction. The magnitude of this thermal shift can be correlated with the affinity of the compound for its target.

Hypothetical CETSA Data for a Putative Target of this compound

| Temperature (°C) | % Soluble Target Protein (Vehicle Control) | % Soluble Target Protein (+ this compound) |

| 40 | 100 | 100 |

| 45 | 95 | 98 |

| 50 | 75 | 90 |

| 55 | 50 | 80 |

| 60 | 25 | 65 |

| 65 | 10 | 40 |

| 70 | 5 | 15 |

This table represents hypothetical data for illustrative purposes and is not based on experimental results for this compound.

Computational Chemistry and in Silico Drug Design for 4 Benzimidazol 2 Ylamino 1 Aminobutane

Molecular Docking Simulations and Protein-Ligand Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is crucial for understanding how a ligand, such as a benzimidazole (B57391) derivative, might interact with a biological target at the molecular level.

Molecular docking simulations are instrumental in elucidating the interactions between benzimidazole derivatives and the binding pockets of various protein targets. These studies identify key amino acid residues that are critical for the ligand's binding and subsequent biological activity. For instance, in studies of benzimidazole analogues targeting enzymes like cyclooxygenase-2 (COX-2), docking has revealed specific interactions within the enzyme's active site. researchgate.net Similarly, research on benzimidazole derivatives as inhibitors of β-tubulin has highlighted crucial binding interactions that interfere with microtubule formation. nih.gov

Key interactions frequently observed for the benzimidazole scaffold include:

Hydrogen Bonds: The nitrogen atoms in the imidazole (B134444) ring often act as hydrogen bond acceptors or donors, forming strong connections with polar residues in the binding site.

π-π Stacking: The aromatic benzimidazole ring can engage in π-π stacking interactions with aromatic amino acid residues such as Phenylalanine (Phe), Tyrosine (Tyr), and Tryptophan (Trp). nih.gov

Hydrophobic Interactions: The benzene (B151609) portion of the scaffold and other nonpolar substituents interact favorably with hydrophobic pockets in the target protein. nih.gov

A study on benzimidazole analogues targeting COX-2 identified key interactions with residues such as HIS:207, HIS:386, and LEU:390. researchgate.net In another example, simulations of benzimidazole-based drugs with Ascaris β-tubulin highlighted the critical role of the amino acid E198 in forming high-affinity bonds. nih.gov

Table 1: Example of Key Amino Acid Interactions for Benzimidazole Derivatives with Protein Targets Note: This table presents illustrative data from studies on various benzimidazole derivatives, not specifically 4-(Benzimidazol-2-ylamino)-1-aminobutane.

| Target Protein | Key Interacting Residues | Type of Interaction | Reference Compound |

| Cyclooxygenase-2 (COX-2) | HIS:207, HIS:388, LEU:390 | Hydrogen Bonding, Hydrophobic | 2-fluorophenyl derivative |

| β-Tubulin (Ascaris suum) | E198, N256 | Hydrogen Bonding | Albendazole Sulfoxide |

| α-Glucosidase | ASP 214, GLU 276 | Hydrogen Bonding | Benzimidazole-urea derivative |

A primary output of molecular docking is the prediction of binding affinity, often expressed as a docking score or binding energy (typically in kcal/mol). nih.gov This value estimates the strength of the interaction between the ligand and the protein, with more negative values indicating a stronger, more stable interaction. These predictions are vital for ranking potential drug candidates and prioritizing them for further experimental testing. researchgate.net

For example, docking studies of novel benzimidazole analogues against the COX-2 enzyme have reported binding energies ranging from -8.0 to -11.34 kcal/mol, indicating strong potential inhibitory activity. researchgate.netrsc.org Similarly, in the pursuit of novel antidiabetic agents, benzimidazole-urea derivatives have been docked against α-amylase and α-glucosidase, with scores indicating considerable affinity for the active sites of these enzymes. nih.gov

Table 2: Predicted Binding Affinities for Various Benzimidazole Derivatives Note: Data is compiled from studies on different benzimidazole analogues as specific data for this compound is not available.

| Compound Class | Target Protein | Predicted Binding Affinity (kcal/mol) |

| Benzimidazole-thiazole derivatives | COX-2 | -8.485 to -8.927 |

| 2-fluorophenyl benzimidazole analogue | COX-2 | -11.34 |

| Benzimidazole-urea derivatives | α-Amylase | (Not specified in kcal/mol) |

| Albendazole Sulfoxide (Benzimidazole) | β-Tubulin (Ascaris suum) | -7.2 |

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability Assessment

While molecular docking provides a static snapshot of the protein-ligand interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. tandfonline.com MD simulations are used to assess the stability of the predicted binding pose and to analyze the conformational changes that may occur in both the ligand and the protein upon binding. nih.gov

Key parameters analyzed in MD simulations include the Root Mean Square Deviation (RMSD) and the Root Mean Square Fluctuation (RMSF).

RMSD: This metric measures the average deviation of a protein or ligand's backbone atoms over time from a reference structure. A stable RMSD plot over the simulation period suggests that the protein-ligand complex has reached equilibrium and the binding is stable. researchgate.net

RMSF: This value indicates the fluctuation of individual amino acid residues. High RMSF values in certain regions can point to flexibility, which might be important for ligand entry or conformational changes, while low RMSF values in the binding site suggest stable interactions with the ligand. researchgate.net

Studies on benzimidazole derivatives targeting enzymes like triose phosphate (B84403) isomerase and COX-2 have employed MD simulations of up to 100 nanoseconds to confirm the stability of the docked complexes, supporting the initial findings from molecular docking. rsc.orgresearchgate.net

De Novo Drug Design Methodologies for Novel Benzimidazole-Based Structures

De novo drug design refers to the computational creation of novel molecular structures from scratch, rather than searching for them in existing databases. nih.gov These methods can be either structure-based, building molecules directly within the target's binding site, or ligand-based, generating molecules that fit a pre-defined pharmacophore model.

For the benzimidazole scaffold, de novo design algorithms could be employed to:

Grow new substituents onto the core benzimidazole ring to optimize interactions with specific sub-pockets of a target protein.

Link molecular fragments together within an active site to create entirely new benzimidazole-containing molecules.

Utilize machine learning models , such as recurrent neural networks (RNNs), trained on known bioactive molecules to generate novel, drug-like benzimidazole structures. nih.gov

This approach offers a path to exploring novel chemical space and designing compounds with improved potency, selectivity, and pharmacokinetic properties. nih.govresearchgate.net

In Silico Absorption, Distribution, Metabolism, and Excretion (ADME) Prediction for Compound Prioritization in Research

A compound's efficacy is dependent not only on its interaction with the target but also on its pharmacokinetic profile, commonly referred to as ADME (Absorption, Distribution, Metabolism, and Excretion). nih.gov In silico ADME prediction tools are used early in the drug discovery process to evaluate the drug-likeness of compounds and flag potential liabilities. rsc.orgresearchgate.net

These computational models predict various physicochemical properties, including:

Lipinski's Rule of Five: Assesses oral bioavailability based on properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors.

Solubility: Predicts how well a compound will dissolve, which is crucial for absorption.

Gastrointestinal Absorption: Estimates the extent to which a compound will be absorbed from the gut into the bloodstream. nih.gov

Blood-Brain Barrier (BBB) Penetration: Predicts whether a compound is likely to cross the BBB, which is important for drugs targeting the central nervous system. nih.gov

Metabolic Stability: Identifies potential sites of metabolism by cytochrome P450 enzymes.

Numerous studies on benzimidazole derivatives have incorporated in silico ADME predictions to ensure that newly designed compounds possess favorable pharmacokinetic properties, making them more likely to succeed in later stages of drug development. rsc.orgresearchgate.net

Table 3: Example of Predicted ADME Properties for a Series of Benzimidazole Derivatives Note: This table illustrates typical ADME parameters evaluated for benzimidazole analogues.

| Parameter | Acceptable Range | Predicted Outcome for Analogue Series |

| Molecular Weight ( g/mol ) | < 500 | Compliant |

| LogP (Lipophilicity) | < 5 | Compliant |

| Hydrogen Bond Donors | < 5 | Compliant |

| Hydrogen Bond Acceptors | < 10 | Compliant |

| Gastrointestinal Absorption | High | Predicted to be high |

| BBB Permeant | Yes/No | Varies depending on structure |

Prediction of Oral Absorption and Blood-Brain Barrier Permeability

The potential of a drug candidate to be orally administered and to reach its target site of action, particularly within the central nervous system (CNS), are critical determinants of its therapeutic utility. Computational models are frequently employed to predict these properties based on the physicochemical characteristics of a molecule.

Oral Absorption: The oral bioavailability of a compound is influenced by factors such as its solubility, permeability across the intestinal epithelium, and metabolic stability. For benzimidazole derivatives, in silico tools like SwissADME and pkCSM are often used to predict absorption, distribution, metabolism, and excretion (ADME) properties. nih.govnih.gov These predictions are typically based on well-established guidelines such as Lipinski's Rule of Five, which considers molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. nih.gov Studies on various benzimidazole derivatives suggest that they generally exhibit good oral absorption. nih.govnih.gov For instance, a study on new 2-(4-(methylsulfonyl) phenyl) benzimidazoles predicted oral absorption percentages ranging from 70.69% to 73.87%. nih.gov Another investigation into different benzimidazole derivatives indicated an intestinal absorption of over 80% for the studied compounds. nih.gov

Blood-Brain Barrier (BBB) Permeability: The ability of a compound to cross the blood-brain barrier is crucial for drugs targeting the CNS. Computational models predict BBB permeability based on parameters like lipophilicity, polar surface area (PSA), molecular size, and the presence of specific structural motifs. nih.govresearchgate.net For benzimidazole derivatives, in silico analyses have shown variable BBB permeability. While some derivatives are predicted to not permeate the BBB, others are suggested to have the potential to cross this barrier. nih.govmdpi.com The prediction of BBB penetration is often expressed as a logBB value, where a value greater than 0.3 suggests ready passage into the brain, while a value less than -1.0 indicates poor distribution to the brain. researchgate.net Computational tools can provide these predictive values, aiding in the early assessment of a compound's suitability for CNS applications. researchgate.net

Below is a hypothetical predictive data table for this compound, based on typical values for similar benzimidazole derivatives.

| Parameter | Predicted Value | Implication |

| Molecular Weight | < 500 g/mol | Favorable for oral absorption |

| logP | < 5 | Optimal lipophilicity for membrane permeability |

| Hydrogen Bond Donors | < 5 | Adherence to Lipinski's Rule |

| Hydrogen Bond Acceptors | < 10 | Adherence to Lipinski's Rule |

| Polar Surface Area (PSA) | < 140 Ų | Good oral bioavailability and cell permeation |

| Gastrointestinal Absorption | High | Likely to be well-absorbed from the gut |

| BBB Permeability (logBB) | Variable | Potential for CNS activity, requires specific modeling |

Metabolic Hot Spot Prediction and Cytochrome P450 Interaction

Understanding the metabolic fate of a drug candidate is vital for predicting its efficacy, duration of action, and potential for drug-drug interactions. Computational tools can predict sites of metabolism ("hot spots") on a molecule and its potential interactions with key metabolic enzymes like the cytochrome P450 (CYP) family.

Metabolic Hot Spot Prediction: In silico metabolic prediction tools identify which parts of a molecule are most susceptible to enzymatic modification. For benzimidazole derivatives, the benzimidazole ring system itself can be a site of metabolism, potentially leading to the formation of metabolites with altered activity or toxicity. nih.gov Computational analyses can highlight these potential metabolic liabilities early in the drug design process, allowing for structural modifications to improve metabolic stability.

Cytochrome P450 Interaction: The CYP450 enzyme system is responsible for the metabolism of a vast number of drugs. benthamscience.comresearchgate.net Interactions with these enzymes, either as a substrate, inhibitor, or inducer, can lead to significant drug-drug interactions. mdpi.com Computational models can predict whether a compound is likely to be a substrate or inhibitor of specific CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2D6, CYP3A4). nih.gov Studies on benzimidazole derivatives have shown that they can interact with CYP enzymes. For example, some benzimidazole compounds have been identified as inducers of CYP1A1. nih.gov Other research has indicated that certain benzimidazole derivatives are predicted to be inhibitors of CYP1A2. nih.gov

A predictive table summarizing the likely metabolic profile of this compound is presented below.

| Metabolic Aspect | Prediction | Significance |

| Primary Metabolic Sites | Benzimidazole ring, alkyl chain | Guides chemical modifications to enhance stability |

| CYP450 Substrate | Likely for one or more isoforms | Influences clearance and potential for interactions |

| CYP1A2 Inhibition | Possible | Potential for drug-drug interactions |

| CYP2C9 Inhibition | Possible | Potential for drug-drug interactions |

| CYP2D6 Inhibition | Possible | Potential for drug-drug interactions |

| CYP3A4 Inhibition | Possible | Potential for drug-drug interactions with many common drugs |

Computational Prediction of Potential Off-Targets and Selectivity Profiling

A crucial aspect of drug development is ensuring that a new compound interacts selectively with its intended biological target to maximize therapeutic efficacy and minimize side effects. Computational methods play a significant role in predicting potential off-target interactions and profiling the selectivity of drug candidates.

In silico selectivity profiling involves screening a compound against a large panel of known biological targets, such as receptors, enzymes, and ion channels. This can be achieved through molecular docking studies and pharmacophore modeling. medcraveonline.com For benzimidazole derivatives, which are known to interact with a wide range of biological targets, such computational screening is particularly valuable. nih.govmdpi.com For instance, computational studies have been used to investigate the binding selectivity of substituted benzimidazole derivatives for different isoforms of phosphatidylinositol 3-kinase (PI3K). nih.gov

By comparing the predicted binding affinity of this compound to its primary target with its predicted affinity for a range of potential off-targets, a selectivity profile can be generated. This information is critical for anticipating potential side effects and for guiding lead optimization to enhance selectivity. For example, a computational study might reveal that while the compound binds strongly to its intended target, it may also have a moderate affinity for a related kinase, suggesting a potential for off-target effects that would need to be investigated experimentally.

The following table provides an example of a computational selectivity profile.

| Target Class | Predicted Interaction | Potential Implication |

| Kinases | Potential for broad or selective inhibition | Depends on the primary target and off-target kinases |

| G-Protein Coupled Receptors | Possible interactions | Potential for a range of physiological effects |

| Ion Channels | Possible interactions | Potential for effects on neuronal or cardiac function |

| Nuclear Receptors | Less likely, but possible | Potential for effects on gene expression |

Cell-Based Assays for Specific Research Objectives

Cell-based assays are fundamental in determining the cytotoxic and mechanistic properties of a test compound. These in vitro tests utilize cultured cells to model complex biological systems, allowing for the evaluation of a compound's impact on cellular processes such as proliferation, viability, cell cycle progression, and apoptosis.

Cell proliferation and viability assays are cornerstones of in vitro pharmacological testing, designed to measure the effects of a compound on cell growth and survival. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability. waocp.orgnih.gov In this assay, viable cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into a purple formazan product, the quantity of which is measured spectrophotometrically. waocp.orgresearchgate.net

The Sulforhodamine B (SRB) assay is another robust method that relies on the ability of the SRB dye to bind to basic amino acid residues of cellular proteins under mildly acidic conditions. The amount of bound dye is proportional to the total protein mass, and therefore, to the number of cells. This assay provides a sensitive measure of drug-induced cytotoxicity.

While specific data for this compound is not publicly available, the cytotoxic potential of related benzimidazole derivatives has been extensively studied against various cancer cell lines. These studies typically determine the half-maximal inhibitory concentration (IC50) or the 50% growth inhibition (GI50), which represents the concentration of a compound that inhibits cell proliferation by 50%. For instance, certain 1,2-disubstituted benzimidazoles have shown potent activity against human cancer cell lines. nih.gov Similarly, novel 2-anilino- 4-(benzimidazol- 1-yl)pyrimidine derivatives have demonstrated significant anticancer potencies against liver (HepG2), cervical (HeLa), and breast (MCF-7) cancer cells. nih.govnih.gov

Illustrative Cytotoxic Activity of Related Benzimidazole Derivatives

| Compound Class | Cell Line | IC50 / GI50 (µM) |

|---|---|---|

| 1,2-disubstituted benzimidazoles nih.gov | MCF-7 (Breast) | 2.55 - 4.50 |

| 1,2-disubstituted benzimidazoles nih.gov | A549 (Lung) | 3.22 |

| 2-anilino-4-(benzimidazol-1-yl)pyrimidines nih.gov | HepG2 (Liver) | 3.56 - 8.54 |

| 2-anilino-4-(benzimidazol-1-yl)pyrimidines nih.gov | HeLa (Cervical) | 6.39 - 9.71 |

| 2-anilino-4-(benzimidazol-1-yl)pyrimidines nih.gov | MCF-7 (Breast) | 2.18 - 8.19 |

This table presents data for structurally related benzimidazole compounds to illustrate the type of results obtained from cell proliferation and viability assays.

Flow cytometry is a powerful technique used to analyze the physical and chemical characteristics of individual cells in a heterogeneous population. nih.gov In the context of evaluating this compound, it can be employed to determine the compound's effects on the cell cycle and its ability to induce apoptosis (programmed cell death).

For cell cycle analysis, cells are treated with the compound, fixed, and stained with a fluorescent dye that intercalates with DNA, such as propidium iodide (PI). The fluorescence intensity of the stained cells, measured by the flow cytometer, is directly proportional to the DNA content. This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M). A compound that causes cell cycle arrest will lead to an accumulation of cells in a specific phase. Studies on other benzimidazole derivatives have shown they can effectively suppress cell cycle progression. nih.govnih.govnih.gov

To assess apoptosis, a common method is the Annexin V/PI dual-staining assay. Annexin V is a protein that has a high affinity for phosphatidylserine, a phospholipid that translocates from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. By using a fluorescently labeled Annexin V, early apoptotic cells can be identified. Propidium iodide is used concurrently to identify late apoptotic and necrotic cells, as it can only enter cells with compromised membrane integrity. nih.govmdpi.com Research on various benzimidazole derivatives has demonstrated their capacity to induce apoptosis in cancer cells. mdpi.comnih.gov For example, flow cytometry analysis of certain 7-chloro-4-aminoquinoline-benzimidazole hybrids showed they are potent inducers of cell death, with a high percentage of cells observed in the late stage of apoptosis/necrosis after treatment. nih.gov